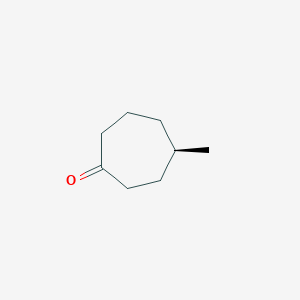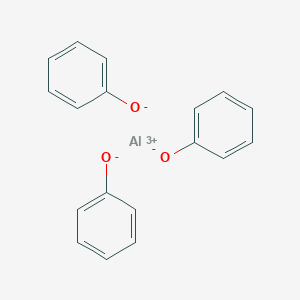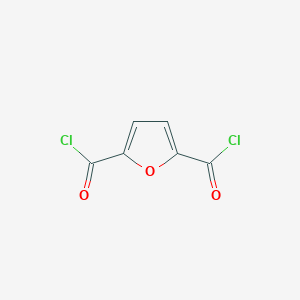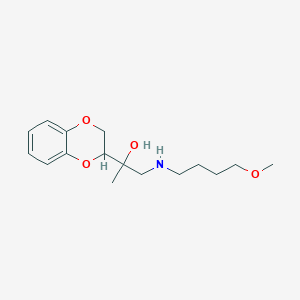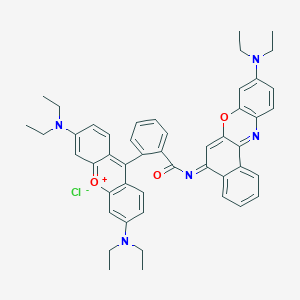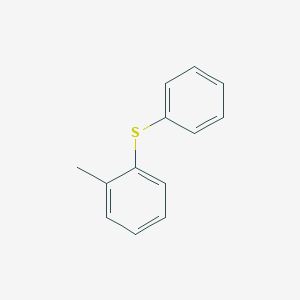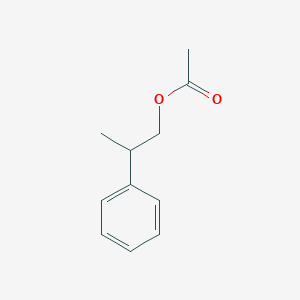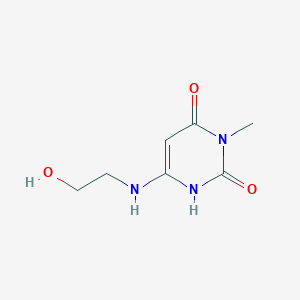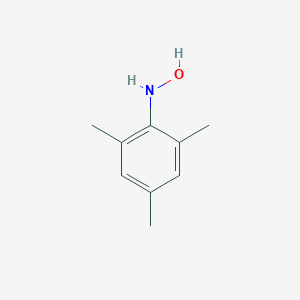
N-甲苯基羟胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Mesitylhydroxylamine is an organic compound with the molecular formula C9H13NO It is a derivative of 2,4,6-trimethylaniline, where a hydroxyl group is attached to the nitrogen atom
科学研究应用
N-Mesitylhydroxylamine has several applications in scientific research:
作用机制
Target of Action
N-Mesitylhydroxylamine, also known as N-Hydroxy-2,4,6-trimethylaniline, is a compound that has been studied in various chemical reactions
Mode of Action
It has been observed that N-Mesitylhydroxylamine can participate in N-heterocyclic carbene (NHC) catalyzed reactions . In these reactions, N-Mesitylhydroxylamine may interact with its targets, leading to changes in the chemical structure or state of the targets . More detailed studies are required to elucidate the exact mechanism of these interactions.
Biochemical Pathways
It is known that the compound can participate in NHC-catalyzed reactions , but the downstream effects of these reactions on biochemical pathways are not clear
Pharmacokinetics
The compound’s density is approximately 1.090±0.06 g/cm3 , and it has a boiling point of 248.9±50.0 °C These properties may influence its bioavailability
Result of Action
As a participant in NHC-catalyzed reactions
Action Environment
The action, efficacy, and stability of N-Mesitylhydroxylamine may be influenced by various environmental factors. For instance, the presence of ions and natural organic matter can influence the environmental and toxicological behavior of nanoparticles While N-Mesitylhydroxylamine is not a nanoparticle, similar principles may apply
准备方法
Synthetic Routes and Reaction Conditions
N-Mesitylhydroxylamine can be synthesized through the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent hydroxylation. The nitration step involves treating mesitylene with a mixture of sulfuric acid and nitric acid to produce 2,4,6-trimethylnitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as iron powder or catalytic hydrogenation, to yield 2,4,6-trimethylaniline. Finally, the hydroxylation of 2,4,6-trimethylaniline can be achieved using hydroxylamine or other hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of N-Mesitylhydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nickel or palladium may be employed to enhance the efficiency of the reduction and hydroxylation steps .
化学反应分析
Types of Reactions
N-Mesitylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to 2,4,6-trimethylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: 2,4,6-trimethylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylaniline: The parent compound without the hydroxyl group.
2,4,6-Trimethylphenol: A similar compound with a hydroxyl group attached to the aromatic ring instead of the nitrogen atom.
N-Hydroxy-2,4,6-trimethylphenylamine: A closely related compound with similar structural features.
Uniqueness
N-Mesitylhydroxylamine is unique due to the presence of both the hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
属性
IUPAC Name |
N-(2,4,6-trimethylphenyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAPTBVXHEXOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543311 |
Source


|
| Record name | N-Hydroxy-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14353-69-6 |
Source


|
| Record name | N-Hydroxy-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
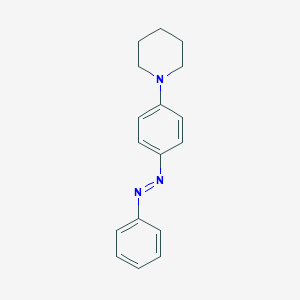
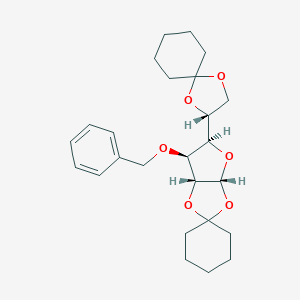
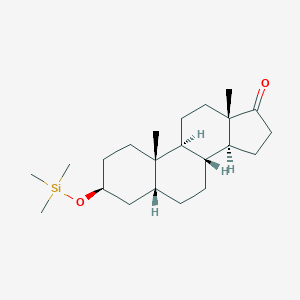
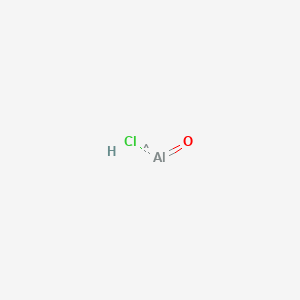
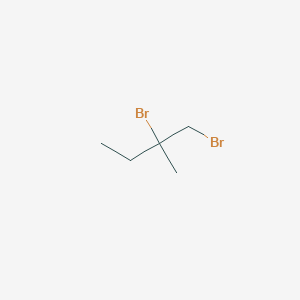
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)
